Home > Products > Screening Compounds P64859 > (S)-Naproxen Iso-acyl-beta-D-glucuronide
(S)-Naproxen Iso-acyl-beta-D-glucuronide -

(S)-Naproxen Iso-acyl-beta-D-glucuronide

Catalog Number: EVT-1791988
CAS Number:
Molecular Formula: C20H22O9
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Naproxen Iso-acyl-beta-D-glucuronide is a significant metabolite of the non-steroidal anti-inflammatory drug Naproxen, widely used for its analgesic and anti-inflammatory properties. This compound is classified as an acyl glucuronide, which is formed through the conjugation of Naproxen with glucuronic acid. The iso-acyl form indicates a specific structural variation that may influence its pharmacokinetic and pharmacodynamic properties.

Source and Classification

(S)-Naproxen Iso-acyl-beta-D-glucuronide is synthesized in the human body as a result of the metabolism of Naproxen, primarily in the liver. It falls under the category of metabolites and specifically as an acyl glucuronide, which are known for their role in drug metabolism and elimination. The compound has a molecular formula of C20H22O9C_{20}H_{22}O_{9} and a molecular weight of 406.38 g/mol, with a CAS number of 219476-92-3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Naproxen Iso-acyl-beta-D-glucuronide typically involves enzymatic reactions facilitated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group of Naproxen, leading to the formation of the glucuronide conjugate.

Kinetic studies have demonstrated that various factors, such as pH and solvent composition, can significantly affect the rate of acyl migration and hydrolysis of this metabolite. For instance, research indicates that in a potassium phosphate buffer at pH 7.4, specific rate constants for hydrolysis were determined, highlighting the dynamic nature of this compound in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Naproxen Iso-acyl-beta-D-glucuronide undergoes various chemical reactions, primarily hydrolysis and acyl migration. Hydrolysis leads to the formation of free Naproxen and glucuronic acid, while acyl migration can result in different isomeric forms that may exhibit varying biological activities.

Experimental studies have shown that acyl-migrated isomers can bind to proteins, potentially leading to drug toxicity issues . The kinetics of these reactions have been extensively studied using high-performance liquid chromatography coupled with nuclear magnetic resonance techniques to understand their stability and reactivity profiles.

Mechanism of Action

Process and Data

Studies suggest that acyl glucuronides can interact with various enzymes, including cytochrome P450 enzymes, although (S)-Naproxen Iso-acyl-beta-D-glucuronide does not appear to significantly inhibit these pathways . Its role as an active metabolite underscores the importance of understanding its pharmacokinetics for effective therapeutic use.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White solid
  • Solubility: Soluble in aqueous solutions due to the presence of multiple hydroxyl groups.
  • Stability: Sensitive to hydrolysis under physiological conditions; stability can vary based on pH and temperature.

Relevant studies indicate that variations in solvent composition can significantly affect reaction kinetics, with solvents like deuterium oxide or acetonitrile altering degradation rates by up to 80% .

Applications

Scientific Uses

(S)-Naproxen Iso-acyl-beta-D-glucuronide serves critical roles in pharmacokinetic studies as a marker for Naproxen metabolism. Its analysis is essential for understanding drug interactions, potential toxicities associated with acyl glucuronides, and optimizing therapeutic regimens involving non-steroidal anti-inflammatory drugs.

Moreover, it is utilized in bioanalytical methods for quantifying drug levels in biological matrices, supporting both clinical research and regulatory assessments . The compound's characterization contributes to broader insights into drug metabolism pathways and their implications for patient safety and efficacy.

Metabolic Pathways and Enzymatic Catalysis

Glucuronidation as a Phase II Metabolic Pathway for Naproxen

(S)-Naproxen undergoes extensive Phase II metabolism via glucuronidation, forming its principal metabolite, (S)-Naproxen Iso-acyl-β-D-glucuronide (CAS 219476-92-3). This pathway accounts for ~60% of total naproxen clearance in humans, positioning acyl glucuronidation as the dominant elimination mechanism [2] [4]. The reaction involves covalent linkage of glucuronic acid (from UDP-glucuronic acid, UDPGA) to the carboxylic acid group of naproxen, forming an ester bond (Figure 1). This process enhances the metabolite’s hydrophilicity, facilitating renal excretion [8]. Minor pathways include cytochrome P450-mediated demethylation to desmethylnaproxen, which undergoes subsequent glucuronidation at phenolic or carboxylic acid sites [4].

Table 1: Metabolic Routes of Naproxen in Humans

Metabolic PathwayPrimary MetaboliteContribution to Clearance
Acyl glucuronidation(S)-Naproxen Iso-acyl-β-D-glucuronide~60%
O-DemethylationDesmethylnaproxen~30-40%
Renal excretion (unchanged)NaproxenNegligible (<5%)

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Iso-acyl Glucuronide Formation

Human UDP-glucuronosyltransferases (UGTs) demonstrate isoform-specific activity toward naproxen. Systematic screening of recombinant UGTs revealed that UGT2B7 is the primary hepatic enzyme responsible for (S)-naproxen acyl glucuronide formation, with kinetic parameters aligning closely with human liver microsomal data [2] [3]. Extrahepatic UGTs (1A7, 1A8, 1A10) also catalyze this reaction but contribute minimally to systemic clearance due to tissue-specific expression [4] [7]. Notably, desmethylnaproxen glucuronidation involves multiple isoforms:

  • Acyl glucuronide: Formed by UGT1A1, 1A3, 1A6, 1A7, 1A9, 1A10, 2B7
  • Phenolic glucuronide: Catalyzed exclusively by UGT1A1, 1A7, 1A9, 1A10 [2] [4]

Fluconazole (a UGT2B7-selective inhibitor) suppresses >80% of hepatic naproxen glucuronidation, confirming this isoform’s dominance [2].

Table 2: UGT Isoforms Catalyzing Naproxen and Desmethylnaproxen Glucuronidation

SubstrateGlucuronide TypeKey UGT IsoformsTissue Localization
NaproxenAcyl (Iso-acyl-β-D-glucuronide)UGT2B7 (primary), 1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10Liver (UGT2B7), GI tract (UGT1A7/8/10)
DesmethylnaproxenAcylUGT1A1, 1A3, 1A6, 1A7, 1A9, 1A10, 2B7Liver, GI tract
DesmethylnaproxenPhenolicUGT1A1, 1A7, 1A9, 1A10Liver, GI tract

Kinetic Analysis of UGT2B7-Mediated Conjugation Mechanisms

Kinetic profiling of recombinant UGT2B7 revealed classic Michaelis-Menten behavior for naproxen conjugation, with an apparent Km = 72 ± 11 µM and Vmax = 4.8 nmol/min/mg protein [2] [4]. This Km closely matches the high-affinity component observed in human liver microsomes (Km = 29 ± 13 µM), confirming UGT2B7’s role as the high-affinity enzyme. Naproxen glucuronidation kinetics exhibit three key characteristics:

  • Biphasic kinetics: Reflects contributions from high- and low-affinity UGTs
  • Atypical kinetics: Substrate inhibition at high concentrations (>1 mM) in recombinant systems
  • pH dependence: Optimal activity at pH 7.4, decreasing sharply below pH 6.5 [4]

Table 3: Kinetic Parameters for Naproxen Glucuronidation

Enzyme SourceKm (High-Affinity) (µM)Km (Low-Affinity) (µM)Vmax (nmol/min/mg)Inhibition by Fluconazole
Human Liver Microsomes29 ± 13473 ± 1081.2 ± 0.4 (HLM)>80%
Recombinant UGT2B772 ± 11Not observed4.8 ± 0.9>90%
Recombinant UGT1A9210 ± 45Not observed1.1 ± 0.3<10%

Biphasic Kinetics in Human Liver Microsomes: High- vs. Low-Affinity Binding

Human liver microsomes exhibit biphasic kinetics for naproxen acyl glucuronidation, best described by a two-enzyme Michaelis-Menten model:

  • High-affinity component: Km = 29 ± 13 µM (95% CI: 16–43 µM)
  • Low-affinity component: Km = 473 ± 108 µM (95% CI: 359–587 µM) [2] [4]

The high-affinity phase aligns with therapeutic plasma concentrations of naproxen (30–120 µM), indicating its physiological relevance during standard dosing. The low-affinity phase may represent contributions from non-UGT2B7 enzymes (e.g., UGT1A3, 1A9) or allosteric regulation. This biphasic behavior explains the nonlinear clearance observed at supratherapeutic naproxen concentrations (>200 µM) [4]. Potential mechanisms include:

  • Heterotropic cooperativity: UDPGA binding induces conformational changes affecting naproxen affinity
  • Membrane microenvironment effects: Altered lipid composition modulates UGT activity
  • Isoform interactions: Competitive inhibition between UGTs in microsomal vesicles [4] [7]

Properties

Product Name

(S)-Naproxen Iso-acyl-beta-D-glucuronide

IUPAC Name

4,5,6-trihydroxy-3-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(25)28-16-14(21)15(22)20(26)29-17(16)18(23)24/h3-9,14-17,20-22,26H,1-2H3,(H,23,24)/t9-,14?,15?,16?,17?,20?/m0/s1

InChI Key

NZIPRSAIXXPAOQ-GRVTVDAHSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(OC3C(=O)O)O)O)O

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(OC3C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.